molecular formula C6H5K2N3O8S2 B13786048 1,2-Hydrazinedisulfonic acid, 1-(4-nitrophenyl)-, dipotassium salt CAS No. 63467-74-3

1,2-Hydrazinedisulfonic acid, 1-(4-nitrophenyl)-, dipotassium salt

Cat. No.: B13786048
CAS No.: 63467-74-3
M. Wt: 389.5 g/mol
InChI Key: BCLBHFQQZWHNCX-UHFFFAOYSA-L
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Description

1,2-Hydrazinedisulfonic acid, 1-(4-nitrophenyl)-, dipotassium salt is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a hydrazine group, sulfonic acid groups, and a nitrophenyl group, making it a versatile compound in both organic and inorganic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Hydrazinedisulfonic acid, 1-(4-nitrophenyl)-, dipotassium salt typically involves the reaction of hydrazine with sulfonic acid derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The nitrophenyl group is introduced through a nitration reaction, where a phenyl group is treated with nitric acid and sulfuric acid to form the nitrophenyl derivative.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The final product is isolated through crystallization or precipitation, followed by filtration and drying.

Chemical Reactions Analysis

Types of Reactions

1,2-Hydrazinedisulfonic acid, 1-(4-nitrophenyl)-, dipotassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives and nitrophenyl compounds.

    Reduction: Reduction reactions can convert the nitrophenyl group to an amino group, resulting in different derivatives.

    Substitution: The hydrazine and sulfonic acid groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, nitrophenyl compounds, and amino derivatives, each with unique properties and applications.

Scientific Research Applications

1,2-Hydrazinedisulfonic acid, 1-(4-nitrophenyl)-, dipotassium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Hydrazinedisulfonic acid, 1-(4-nitrophenyl)-, dipotassium salt involves its interaction with molecular targets and pathways. The hydrazine group can form reactive intermediates that interact with biological molecules, leading to various effects. The nitrophenyl group can undergo redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Hydrazinedisulfonic acid, 1-(4-aminophenyl)-, dipotassium salt
  • 1,2-Hydrazinedisulfonic acid, 1-(4-methylphenyl)-, dipotassium salt
  • 1,2-Hydrazinedisulfonic acid, 1-(4-chlorophenyl)-, dipotassium salt

Comparison

Compared to similar compounds, 1,2-Hydrazinedisulfonic acid, 1-(4-nitrophenyl)-, dipotassium salt is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

63467-74-3

Molecular Formula

C6H5K2N3O8S2

Molecular Weight

389.5 g/mol

IUPAC Name

dipotassium;N-(4-nitrophenyl)-N-(sulfonatoamino)sulfamate

InChI

InChI=1S/C6H7N3O8S2.2K/c10-9(11)6-3-1-5(2-4-6)8(19(15,16)17)7-18(12,13)14;;/h1-4,7H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2

InChI Key

BCLBHFQQZWHNCX-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N(NS(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[K+].[K+]

Origin of Product

United States

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